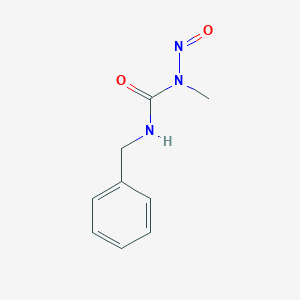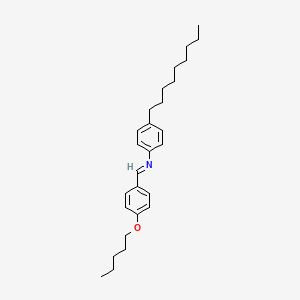
N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features two aromatic rings substituted with nonyl and pentoxy groups, respectively. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be described as follows:
Starting Materials: 4-nonylbenzaldehyde and 4-pentoxyaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to remove water formed during the reaction.
Procedure: The aldehyde and amine are mixed in a suitable solvent like ethanol or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-nonylphenyl)-1-(4-methoxyphenyl)methanimine
- N-(4-nonylphenyl)-1-(4-ethoxyphenyl)methanimine
- N-(4-nonylphenyl)-1-(4-butoxyphenyl)methanimine
Uniqueness
N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine is unique due to the specific combination of nonyl and pentoxy substituents on the aromatic rings. This unique structure may impart distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
111196-24-8 |
|---|---|
Formule moléculaire |
C27H39NO |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
N-(4-nonylphenyl)-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-6-4-2/h14-21,23H,3-13,22H2,1-2H3 |
Clé InChI |
UKVBQGFFXRJMRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


mercury](/img/structure/B14318694.png)
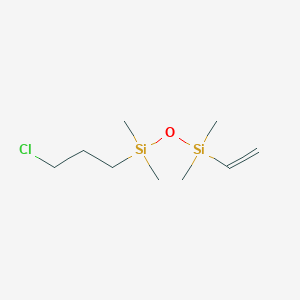

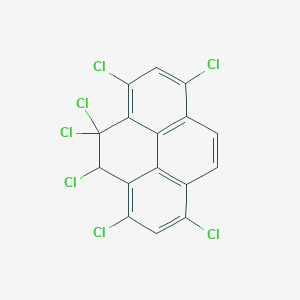
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
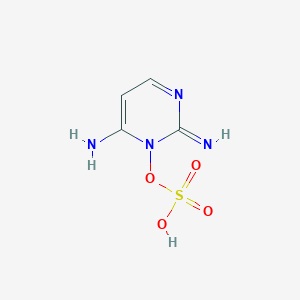
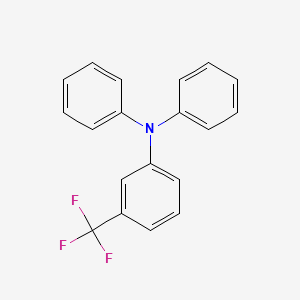
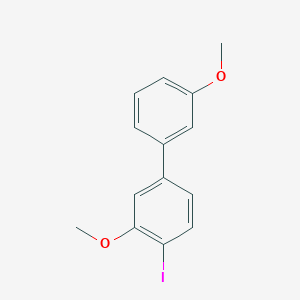
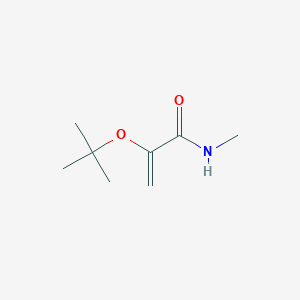
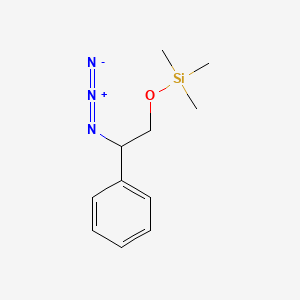
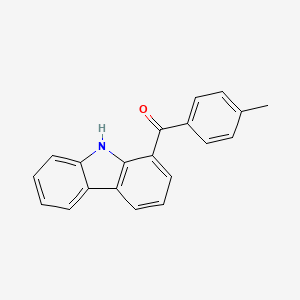

![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)
